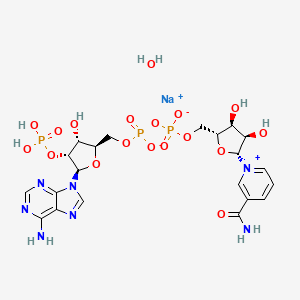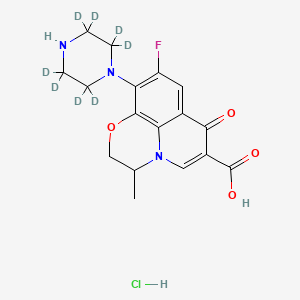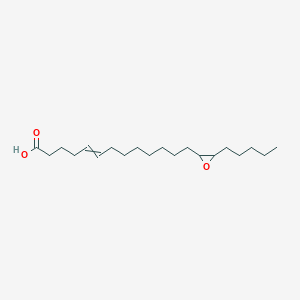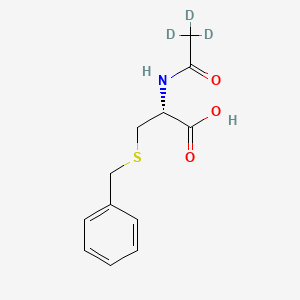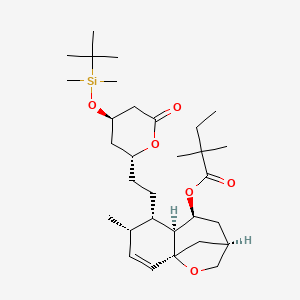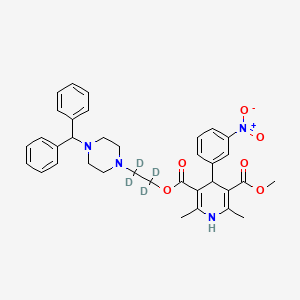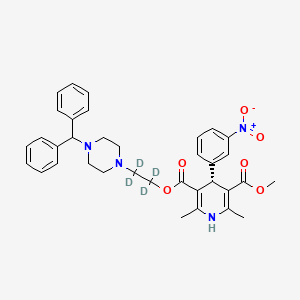
5'-Methoxylaudanosine-13C
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5’-Methoxylaudanosine-13C is a stable isotope-labeled version of the naturally occurring alkaloid 5’-Methoxylaudanosine. This compound belongs to the class of benzylisoquinoline alkaloids and is commonly found in several medicinal plants, including species from the Papaveraceae family . The stable isotopic labeling allows for the differentiation and quantification of 5’-Methoxylaudanosine in biological samples, providing valuable information on its absorption, distribution, metabolism, and excretion .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5’-Methoxylaudanosine-13C typically involves incorporating the stable carbon isotope (^13C) into the precursor molecule during the synthesis process . One method involves using 3,4,5-trimethoxyphenylacetic acid and 3,4-dimethoxyphenethylamine as raw materials, employing a condensation cyclization one-pot process . Another method utilizes sodium methoxide solution to neutralize hydrochloride, which simplifies the process and improves the yield .
Industrial Production Methods
Industrial production methods for 5’-Methoxylaudanosine-13C are not widely documented. the general approach involves large-scale synthesis using the aforementioned synthetic routes, with careful control of reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
5’-Methoxylaudanosine-13C undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogens in the presence of a catalyst or nucleophiles in polar solvents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, reduction may yield alcohols, and substitution may yield halogenated derivatives.
Scientific Research Applications
5’-Methoxylaudanosine-13C is primarily used as a research tool for studying the metabolism, pharmacokinetics, and pharmacodynamics of 5’-Methoxylaudanosine . Its stable isotopic labeling allows for accurate quantification and differentiation in biological samples, providing critical information for drug development and pharmacological studies . Additionally, it is used in the synthesis of neuromuscular blocking agents .
Mechanism of Action
The mechanism of action of 5’-Methoxylaudanosine-13C involves its interaction with specific molecular targets and pathways. As a labeled analogue, it helps in tracing the metabolic pathways of 5’-Methoxylaudanosine in vivo. The stable isotopic labeling allows researchers to study the absorption, distribution, metabolism, and excretion of the compound, providing valuable insights into its pharmacological effects .
Comparison with Similar Compounds
Similar Compounds
5’-Methoxylaudanosine: The unlabeled version of 5’-Methoxylaudanosine-13C, commonly found in medicinal plants.
Laudanosine: Another benzylisoquinoline alkaloid with similar properties.
Papaverine: A benzylisoquinoline alkaloid used as a smooth muscle relaxant.
Uniqueness
5’-Methoxylaudanosine-13C is unique due to its stable isotopic labeling, which allows for precise tracking and quantification in biological studies. This feature makes it an invaluable tool for pharmacokinetic and pharmacodynamic research, distinguishing it from its unlabeled counterparts .
Properties
CAS No. |
1216692-65-7 |
|---|---|
Molecular Formula |
C22H29NO5 |
Molecular Weight |
388.468 |
IUPAC Name |
6,7-dimethoxy-2-methyl-1-[(3,4,5-trimethoxyphenyl)methyl]-3,4-dihydro-1H-isoquinoline |
InChI |
InChI=1S/C22H29NO5/c1-23-8-7-15-12-18(24-2)19(25-3)13-16(15)17(23)9-14-10-20(26-4)22(28-6)21(11-14)27-5/h10-13,17H,7-9H2,1-6H3/i1+1 |
InChI Key |
ALQIPWOCCJXSKZ-OUBTZVSYSA-N |
SMILES |
CN1CCC2=CC(=C(C=C2C1CC3=CC(=C(C(=C3)OC)OC)OC)OC)OC |
Synonyms |
1,2,3,4-Tetrahydro-6,7-dimethoxy-2-(methyl-13C)-1-[(3,4,5-trimethoxyphenyl)methyl]-isoquinoline |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



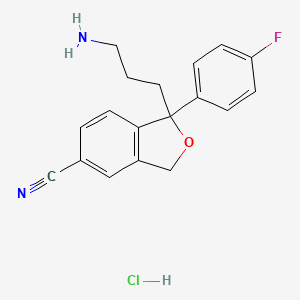
![tert-Butyl 2-[4-(2-Fluorophenyl)-6-methylthieno[2,3-d]pyrimidin-2-ylamino]acetate](/img/structure/B563742.png)
![2-Chloro-4-(2-fluorophenyl)-6-methylthieno[2,3-d]pyrimidine](/img/structure/B563743.png)
![benzyl (2S)-2-[4-hydroxypentanoyl-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]amino]-3-methylbutanoate](/img/structure/B563744.png)

